3-Amino-2-bromo-1-methylpyridin-4(1H)-one
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Overview
Description
3-Amino-2-bromo-1-methylpyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one followed by amination. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and amination reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the removal of the bromine atom.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-bromo-1-methylpyridin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for bioactive compounds.
Medicine: Possible applications in drug development, particularly in the design of inhibitors or modulators of biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-1-methylpyridin-4(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The bromine and amino groups could play crucial roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-chloro-1-methylpyridin-4(1H)-one
- 3-Amino-2-fluoro-1-methylpyridin-4(1H)-one
- 3-Amino-2-iodo-1-methylpyridin-4(1H)-one
Uniqueness
The presence of the bromine atom in 3-Amino-2-bromo-1-methylpyridin-4(1H)-one may confer unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-amino-2-bromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(10)5(8)6(9)7/h2-3H,8H2,1H3 |
InChI Key |
YGGWSLUQCXYJPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1Br)N |
Origin of Product |
United States |
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